![molecular formula C58H115ClN2O5 B12372982 ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves multiple steps, including the formation of amide bonds and esterification reactions. The process typically starts with the preparation of intermediate compounds, which are then coupled using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reagent concentrations. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
化学反応の分析
Types of Reactions
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent for amide bond formation.
N-Hydroxysuccinimide (NHS): Often used in conjunction with EDC for protein crosslinking and modification.
Uniqueness
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride is unique due to its complex structure and multifunctional nature, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable amide bonds and its solubility in various solvents make it a versatile compound in both research and industrial settings.
特性
分子式 |
C58H115ClN2O5 |
|---|---|
分子量 |
956.0 g/mol |
IUPAC名 |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride |
InChI |
InChI=1S/C58H114N2O5.ClH/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5;/h53-55H,8-52H2,1-7H3;1H |
InChIキー |
DMGPESARJCBUNG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)
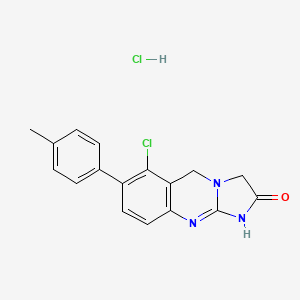
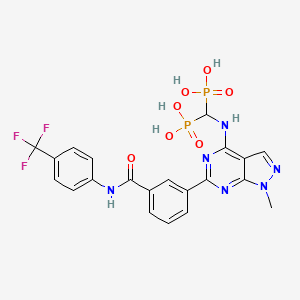
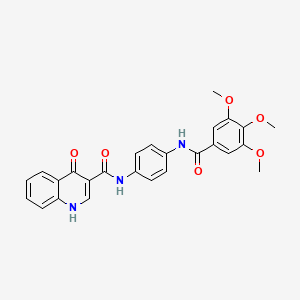
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)

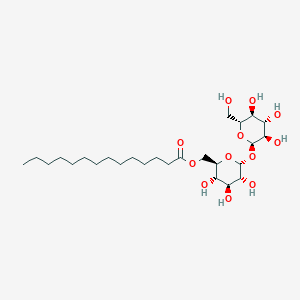
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
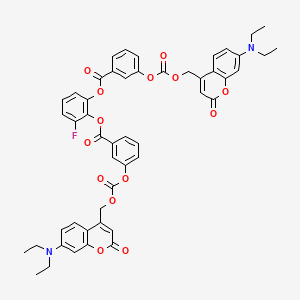
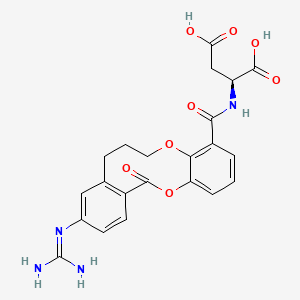
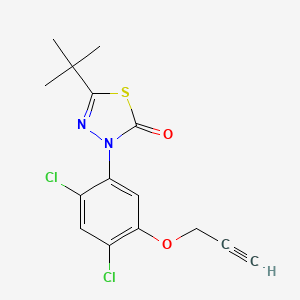
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)

